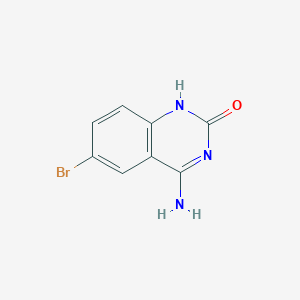

4-Amino-6-bromoquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-bromo-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFHZTSZQNBOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738163 | |

| Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093201-96-7 | |

| Record name | 4-Amino-6-bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 Bromoquinazolin 2 1h One and Analogous Structures

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing quinazolinone derivatives often involve sequential reactions that, while reliable, may require longer reaction times and involve the isolation of intermediate compounds.

Multi-Step Synthesis Approaches

Multi-step synthesis is a foundational approach in organic chemistry that allows for the controlled construction of complex molecules through a sequence of reactions. In the context of quinazolinone analogs, this often involves the initial formation of a substituted aminobenzamide or related precursor, followed by cyclization to form the heterocyclic ring system.

A common strategy begins with a substituted anthranilic acid or 2-aminobenzonitrile. For instance, the synthesis of certain quinazolin-4-one derivatives starts with the acylation of an anthranilic acid, followed by cyclization with a suitable reagent. Another multi-step pathway involves the Pd-catalyzed cyanation of a bromo-substituted precursor, followed by hydrogenation of the resulting nitrile group to form a primary amine. This amine can then be reacted further and cyclized to yield the final quinazolinone structure nih.gov.

The Knorr quinoline (B57606) synthesis, which produces analogous quinolin-2(1H)-one structures, is another classic example of a multi-step process. It involves the condensation between a β-keto ester and an aniline, such as 4-bromoaniline, to form an anilide intermediate, which is then cyclized under acidic conditions researchgate.net. These step-wise approaches allow for purification of intermediates, which can be crucial for achieving high purity in the final product.

One-Pot Reaction Strategies

To improve efficiency, reduce waste, and shorten synthesis times, one-pot reactions have been developed. These strategies combine multiple reaction steps in a single vessel without the isolation of intermediates. For the synthesis of quinazolinone analogs, this often involves multi-component reactions (MCRs).

A prevalent one-pot method for synthesizing 2-substituted 4-aminoquinazolines involves the reaction of a 2-aminobenzonitrile, an orthoester, and an ammonium salt under microwave irradiation and solvent-free conditions researchgate.net. Similarly, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot, one-step reaction of anthranilic acid, various amines, and an orthoester in a microwave reactor tandfonline.comresearchgate.netresearchgate.net. These methods are advantageous due to their operational simplicity and the ability to generate complex molecules from simple starting materials in a single operation nih.govmdpi.com.

The following table summarizes a representative one-pot synthesis for quinazolinone analogs.

| Reactants | Reagents/Conditions | Product Class | Reference |

| Anthranilic acid, Amines, Orthoester | Microwave Irradiation | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.comresearchgate.net |

| 2-Aminobenzonitrile, Orthoesters, Ammonium acetate | Solvent-free, Microwave Irradiation | 2-Substituted 4-Aminoquinazolines | researchgate.net |

Modern and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have been heavily influenced by the principles of sustainability and green chemistry, aiming to reduce environmental impact and improve energy efficiency.

Green Chemistry Principles in Quinazolinone Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netbohrium.comdntb.gov.ua. In the synthesis of quinazolinones, this involves employing techniques like catalyst-mediated reactions, the use of environmentally benign solvents (or no solvent at all), and energy-efficient methods such as microwave irradiation bohrium.comdntb.gov.ua. The goal is to make the synthesis of these important heterocyclic compounds more sustainable and economically viable researchgate.net.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach minimizes waste, eliminates the cost and hazards associated with organic solvents, and can sometimes lead to shorter reaction times and higher yields. One-pot syntheses of quinazolinone derivatives are often conducted under solvent-free conditions, for example, by reacting 5-aminopyrazoles with azlactones to form fused heterocyclic systems nih.gov. The use of heterogeneous nano-catalysts in multi-component reactions is another strategy that facilitates solvent-free synthesis of quinazolinones bohrium.com.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions bohrium.comscilit.com. Compared to conventional heating, microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased product yields, and improved purity bohrium.comscilit.com.

This technique has been successfully applied to the synthesis of a wide range of quinazoline (B50416) and quinazolinone derivatives bohrium.comresearchgate.net. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline and aryl heterocyclic amines is efficiently achieved under microwave irradiation nih.gov. Similarly, 4-aminoquinazolines can be prepared from anthranilonitrile and cyanoaromatic compounds in a domestic microwave oven with short irradiation times and good yields researchgate.net. The use of microwaves is often combined with other green chemistry principles, such as using deep eutectic solvents or solvent-free conditions, to further enhance the sustainability of the process tandfonline.comresearchgate.netresearchgate.net.

The table below provides examples of microwave-assisted synthesis of quinazolinone analogs, highlighting the efficiency of this method.

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Anthranilic acid, Trimethyl orthoformate, Amines | EtOH, 120°C | Not Specified | 48% (for one derivative) | researchgate.net |

| 2-Benzamidobenzoyl chloride, Hydrazine/Thiourea | DMF, K2CO3, 135°C, 800 W | 4 min | 81-85% | scilit.com |

| 4-Chloroquinazoline, Aryl heterocyclic amines | 2-Propanol | Not Specified | Not Specified | nih.gov |

Application of Ionic Liquids

Ionic liquids have emerged as promising alternatives to conventional organic solvents in the synthesis of quinazolinone derivatives due to their unique physicochemical properties, such as low volatility, high thermal stability, and recyclability. nih.gov Their role extends beyond that of a benign reaction medium, as they can also function as catalysts, often enhancing reaction efficiency and selectivity.

Basic imidazolium-based ionic liquids, for instance, have demonstrated excellent catalytic activity in the synthesis of quinazolinones in aqueous media. nih.govrsc.org These ionic liquids possess both basicity and surfactivity, which allows them to act as effective catalysts and surfactants. nih.govrsc.org The surfactant properties facilitate the formation of micelles in water, which can solubilize reactants and increase their contact with the catalytic active sites, thereby accelerating the reaction rate. nih.govrsc.orgrsc.org The catalytic performance of these ionic liquids has been shown to be superior to traditional bases like sodium hydroxide in the condensation of 2-aminobenzonitrile with cyclohexanone. nih.govrsc.org

The structure of the ionic liquid, particularly the length of the alkyl chain on the imidazolium ring, can be tailored to optimize its surfactant and catalytic properties for specific applications. nih.gov This tunability, combined with their potential for recyclability, positions ionic liquids as a cornerstone of green chemistry approaches to the synthesis of quinazolinone scaffolds. nih.govrsc.org

| Ionic Liquid Catalyst | Reactants | Solvent | Key Feature | Reference |

| 1-Propyl-3-alkylimidazolium hydroxide ([PRIm][OH]) | 2-Aminobenzonitrile, Cyclohexanone | Water | Acts as both catalyst and surfactant, forming micelles. | nih.govrsc.orgrsc.org |

Photocatalytic Approaches in Heterocycle Synthesis

Photocatalysis represents a modern and sustainable approach to the synthesis of heterocyclic compounds, including quinazolinones. This methodology utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity. nih.gov The combination of photocatalysis with other catalytic methods, such as enzymatic catalysis, has led to highly efficient synthetic routes. nih.gov

A notable example is the synthesis of functionalized quinazolinones through a dual catalytic system involving α-Chymotrypsin and a photocatalyst under white LED irradiation. nih.gov In this process, the enzyme catalyzes the initial cyclization, which is followed by a light-induced oxidation to yield the final quinazolinone product. nih.gov This combined approach has been shown to produce high yields in a significantly reduced reaction time. nih.gov

Visible-light photocatalysis has also been employed for the synthesis of other nitrogen-containing heterocycles, demonstrating the broad applicability of this technique. researchgate.net The development of novel photocatalytic systems continues to be an active area of research, with the potential to provide even more efficient and environmentally friendly pathways to complex molecules like 4-Amino-6-bromoquinazolin-2(1H)-one. researchgate.netrsc.org

| Catalytic System | Reactants | Key Feature | Reference |

| α-Chymotrypsin and Photocatalyst (White LED) | Aldehyde, 2-Aminobenzamide | Combined enzymatic and photocatalysis for high efficiency. | nih.gov |

Natural Catalysts in Organic Transformations

The use of catalysts derived from natural sources is gaining traction as a sustainable alternative to traditional metal-based catalysts. These natural catalysts are often abundant, biodegradable, and possess unique catalytic properties.

One such example is the use of a novel nanocatalyst prepared by functionalizing SBA-15, a mesoporous silica, with ellagic acid, a natural polyphenol. nih.gov This heterogeneous catalyst has been successfully employed in the one-pot synthesis of 4-oxo-quinazoline derivatives with high yields. nih.gov The catalyst's high surface area and the presence of acidic functional groups from ellagic acid contribute to its excellent catalytic performance. nih.gov Furthermore, the heterogeneous nature of the catalyst allows for easy recovery and reuse, adding to the sustainability of the process. nih.gov

The development of such nanocatalysts based on natural materials offers a promising avenue for the green synthesis of quinazolinone structures, minimizing the reliance on expensive and potentially toxic metal catalysts. nih.gov

| Catalyst | Reactants | Key Feature | Reference |

| SBA-15 functionalized with Ellagic Acid | Isatoic anhydride, aldehydes, and amines | Heterogeneous, recoverable, and based on a natural material. | nih.gov |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the quinazolinone core and the introduction of various substituents. Palladium, copper, and zinc catalysts are among the most widely used in these transformations.

Palladium-Catalyzed Synthesis

Palladium catalysts are renowned for their efficiency in forming carbon-carbon and carbon-nitrogen bonds. In the context of quinazolinone synthesis, palladium-catalyzed reactions have been instrumental in the preparation of diverse analogs. For instance, the intramolecular imidoylative cross-coupling of N-(2-bromoaryl)amidines has been developed to synthesize 4-aminoquinazolines. nih.gov This method allows for the construction of the quinazoline ring system with a variety of substituents on the amidine and isocyanide precursors. nih.gov

Palladium-catalyzed carbonylative synthesis has also been employed to produce more complex fused-ring systems like isoindoloquinazolinones from 1,2-dibromobenzenes and 2-aminobenzyl amine. rsc.org This approach involves the incorporation of carbon monoxide to build the heterocyclic framework. rsc.org Furthermore, palladium(0)-catalyzed organozinc chemistry has provided a novel route to 2,4-diamino-6-arylmethylquinazolines. nih.gov

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Intramolecular Imidoylation | N-(2-bromoaryl)amidines, Isocyanides | Palladium source, ligand, base | 4-Aminoquinazolines | nih.gov |

| Carbonylative Synthesis | 1,2-Dibromobenzenes, 2-Aminobenzyl amine | Palladium catalyst | Isoindoloquinazolinones | rsc.org |

| Organozinc Coupling | 2,4-Diamino-6-bromoquinazoline, Arylmethylzinc chloride | Pd(PPh3)4 | 2,4-Diamino-6-arylmethylquinazolines | nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of quinazolinone derivatives. An efficient copper-catalyzed method for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.orgresearchgate.net This approach is practical and utilizes readily available starting materials. organic-chemistry.org

Copper(I) iodide (CuI) is a commonly used catalyst in these transformations, often in combination with a ligand such as N,N'-dimethylethylenediamine (DMEDA). organic-chemistry.org The reaction conditions are generally mild, making this method suitable for the synthesis of a wide range of substituted quinazolines. organic-chemistry.org Copper-catalyzed isocyanide insertion reactions have also been developed for the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines. acs.org Additionally, enantioselective copper-catalyzed borylative cyclization has been reported for the synthesis of pyrroloquinazolinones. nih.gov

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| N-Arylation/Cyclization | 2-Bromobenzonitriles, Amidines/Guanidine | CuI, DMEDA, K2CO3 | 4-Aminoquinazolines, 2,4-Diaminoquinazolines | organic-chemistry.orgresearchgate.net |

| Isocyanide Insertion | 2-Isocyanobenzoates, Amines | Cu(OAc)2·H2O, Et3N | Quinazolin-4-ones | acs.org |

| Borylative Cyclization | N-(2-alkenylphenyl)amidines, B2pin2 | [Cu(MeCN)4]PF6, Chiral phosphine ligand | Pyrroloquinazolinones | nih.gov |

Zinc-Catalyzed Cyclizations

Zinc catalysts have been effectively used to promote the cyclization step in the synthesis of quinazolinone-related structures. For example, zinc(II) has been shown to catalyze the cyclization-condensation of N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide to form quinazoline N-oxides. acs.orgnih.gov This reaction is part of a relay catalysis system where a rhodium(III) catalyst is first used for C-H amidation. acs.orgnih.gov

In a different approach, anhydrous zinc chloride has been utilized as a Lewis acid to catalyze the cyclization of acyclic ureido-benzoate esters to quinazolinediones under mild conditions. researchgate.net This method provides a cost-effective and time-efficient route to these important derivatives. researchgate.net A more recent development involves a zinc(II)-stabilized amidyl radical-promoted deaminative approach for the synthesis of diverse quinazolinone scaffolds from o-amino amides/esters and nitriles. rsc.org

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Cyclization-Condensation | N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide | Zn(NTf2)2 | Quinazoline N-oxides | acs.orgnih.gov |

| Lewis Acid Catalyzed Cyclization | Acyclic ureido-benzoate esters | Anhydrous Zinc Chloride | Quinazolinediones | researchgate.net |

| Amidyl Radical-Promoted Deamination | o-Amino amides/esters, Nitriles | Zinc compound | Quinazolinone scaffolds | rsc.org |

Oxidative Cyclization and Ring-Opening Strategies

The synthesis of quinazolinone scaffolds, including structures analogous to this compound, frequently employs oxidative cyclization techniques. These methods are valued for their efficiency in constructing the heterocyclic ring system from readily available precursors.

One prominent strategy involves the copper-catalyzed tandem oxidative synthesis from 2-aminobenzonitriles and benzyl alcohols, using air as a green oxidant. rsc.org This approach demonstrates high functional-group tolerance and results in good to excellent yields of substituted quinazolinones. rsc.org The reaction proceeds through the oxidation of the benzyl alcohol to an aldehyde, which then reacts with the 2-aminobenzonitrile, followed by cyclization and subsequent oxidation to form the quinazolinone core.

Another effective method is the K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides. nih.gov This process can be achieved under electrolytic conditions without the need for a transition metal catalyst or a base, presenting a green and mild electrosynthesis approach. nih.gov The reaction is initiated by the generation of radicals from K₂S₂O₈, which facilitates the oxidation and subsequent cyclization to yield the quinazolinone derivatives. nih.gov

Ru(II) complex-catalyzed tandem reactions also provide a pathway for transforming 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org This sustainable protocol is effective with a range of aliphatic alcohols and has been successfully applied to preparative scale synthesis. rsc.org

Conversely, ring-opening strategies offer a method for modifying the quinazolinone core. A catalyst-free approach for the highly regioselective hydrated ring-opening and formylation of quinazolinones has been developed. rsc.org This reaction involves the nucleophilic addition of a water molecule to an imine carbon atom, leading to the cleavage of the quinazolinone ring and subsequent acylation, providing access to various N-arylformyl derivatives. rsc.org

The table below summarizes various oxidative cyclization methods for synthesizing quinazolinone structures.

| Starting Materials | Catalyst/Reagent | Key Features | Product Type |

|---|---|---|---|

| 2-Aminobenzonitriles and Benzyl Alcohols | Copper catalyst, Air (oxidant) | High functional-group tolerance, green oxidant. rsc.org | Substituted Quinazolinones |

| 2-Aminobenzamides and Primary Alcohols | K₂S₂O₈, Electrolysis | Transition metal- and base-free, green, mild conditions. nih.gov | Quinazolinones |

| 2-Aminobenzonitriles and Alcohols | Ru(II) complex | Sustainable protocol, uses alcohol-water system. rsc.org | Quinazolinone Derivatives |

| 2-Aminobenzamides and Aldehydes | p-Toluenesulfonic acid, PIDA (oxidant) | Mild reaction conditions for oxidative dehydrogenation. organic-chemistry.org | 4(3H)-Quinazolinones |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation. The synthesis of 4-aminoquinazoline derivatives involves complex pathways with key intermediates that dictate the final structure.

Proposed Reaction Mechanisms for Compound Formation

The formation of the quinazolinone ring often proceeds through a series of well-defined steps. For the copper-catalyzed synthesis from 2-aminobenzonitriles and benzyl alcohols, a plausible mechanism has been proposed. rsc.org It begins with the copper-catalyzed oxidation of the benzyl alcohol to the corresponding aldehyde. This aldehyde then undergoes condensation with the 2-aminobenzonitrile to form a Schiff base intermediate. Intramolecular cyclization then occurs, followed by tautomerization and subsequent oxidation, which yields the final quinazolinone product. rsc.org

In metal-catalyzed multicomponent reactions, such as the palladium-catalyzed synthesis of quinazolin-4(3H)-ones, the mechanism typically involves an initial oxidative addition of the palladium(0) catalyst to an aryl halide. mdpi.com This is followed by the insertion of a component like an isocyanide. Subsequent addition of a 2-aminobenzamide derivative, cyclization of the resulting intermediate, and elimination of a small molecule lead to the formation of the quinazolinone ring. mdpi.com

A CuI-catalyzed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues has also been described, highlighting the role of the copper catalyst in facilitating the key bond-forming steps. researchgate.net Similarly, a highly efficient one-pot synthesis of 4-aminoquinazolines from 2-halobenzimidamides, aldehydes, and sodium azide involves a cascade of reactions including a copper-catalyzed SNAr substitution, reduction, cyclization, oxidation, and tautomerization. organic-chemistry.org

Role of Key Intermediates in Reaction Pathways

In syntheses starting from 2-aminobenzonitriles, N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives are key intermediates. These are formed by reacting the starting nitrile with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). frontiersin.org These formamidine intermediates can then be cyclized with various amines under microwave irradiation to efficiently produce a library of 4-aminoquinazoline derivatives. frontiersin.orgacs.org

The formation of an aminal intermediate is a key step in the cyclization of 2-aminobenzamides with aldehydes. nih.gov This intermediate is subsequently oxidized to form the final quinazolinone product. The choice of oxidant is crucial to avoid over-oxidation or side reactions. nih.gov

Strategies for Derivatization and Analogue Synthesis

Derivatization of the 4-aminoquinazoline scaffold is a common strategy in medicinal chemistry to develop analogues with improved biological activity. nih.govnih.gov These strategies focus on modifying various positions of the quinazoline ring.

A primary method for creating analogues is through nucleophilic aromatic substitution (SNAr) reactions. For instance, a 4-chloroquinazoline, which can be synthesized from the corresponding quinazolinone, serves as a versatile intermediate. acs.org This chloro-derivative readily reacts with a wide range of amines to introduce diverse substituents at the C-4 position. acs.org

Another approach involves the direct amination of the quinazoline ring system, which is considered a key method for preparing 4-aminoquinazoline derivatives. bohrium.com Furthermore, metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkyl, or other functional groups at specific positions of the quinazoline core. nih.gov

The synthesis of C-4 amino-alkyl substituted quinazolinones can be achieved by subjecting a suitable precursor to nucleophilic aromatic substitution with various amines. nih.gov Subsequent modifications, such as deprotection and further substitution reactions, allow for the installation of additional pharmacophores to generate diverse analogues. nih.gov

Derivatization is not limited to substitution on the ring; it can also involve the modification of existing functional groups. mdpi.commdpi.com For example, the amino group at the C-4 position can be acylated or alkylated to produce a new series of compounds. The table below outlines common derivatization strategies for the 4-aminoquinazoline scaffold.

| Strategy | Position of Modification | Key Reagents/Intermediates | Description |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | 4-Chloroquinazolines, Various amines | Displacement of a leaving group (e.g., chloro) at the C4 position with a nucleophilic amine to introduce diverse side chains. acs.orgnih.gov |

| Metal-Catalyzed Cross-Coupling | Various (e.g., C2, C4, C6) | Halogenated quinazolines, Boronic acids, Organometallic reagents | Formation of carbon-carbon or carbon-heteroatom bonds to introduce aryl, alkyl, or other functionalities. nih.gov |

| Direct Amination | C4 | Quinazoline core, Aminating agents | Introduction of an amino group directly onto the quinazoline ring system. bohrium.com |

| Modification of Existing Substituents | C4-amino group, etc. | Acylating agents, Alkylating agents | Chemical transformation of a functional group already present on the scaffold, such as acylation of the 4-amino group. mdpi.commdpi.com |

Advanced Structural Elucidation and Conformational Analysis

Chemoinformatic Analysis of Structural Features

Chemoinformatic analysis utilizes computational methods to predict the physicochemical and pharmacokinetic properties of a molecule based on its two-dimensional structure. These predictions are valuable in drug discovery and development for assessing a compound's potential as a therapeutic agent. For 4-Amino-6-bromoquinazolin-2(1H)-one, the following chemoinformatic descriptors are of primary importance.

Key Chemoinformatic Descriptors

A number of key metrics are used to characterize a molecule from a chemoinformatic standpoint. These include:

Topological Polar Surface Area (TPSA): This metric is defined as the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. nih.govwikipedia.org TPSA is a strong predictor of a drug's ability to permeate cell membranes. wikipedia.orgnih.gov Molecules with a lower TPSA (generally under 140 Ų) tend to have better intestinal absorption. wikipedia.orgnih.gov For crossing the blood-brain barrier, a TPSA of less than 90 Ų is often required. nih.govwikipedia.org

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability.

Hydrogen Bond Donors and Acceptors: These are atoms or groups of atoms that can donate or accept a hydrogen atom to form a hydrogen bond. libretexts.orgnih.gov The number of hydrogen bond donors and acceptors is a critical factor in a molecule's solubility and its ability to bind to biological targets. harvard.educhemrxiv.orgresearchgate.net According to Lipinski's Rule of Five, a widely used guideline in drug discovery, compounds with more than 5 hydrogen bond donors or 10 hydrogen bond acceptors are less likely to be orally bioavailable.

LogP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. It is a key determinant of how a drug is distributed in the body.

Predicted Chemoinformatic Properties of this compound

While specific data for this compound is not available, we can infer the nature of its chemoinformatic properties based on its constituent functional groups. The presence of the amino group and the amide in the quinazolinone ring system would contribute significantly to its hydrogen bonding capacity and polarity. The bromine atom would increase its molecular weight and lipophilicity.

A hypothetical chemoinformatic analysis would involve the use of computational software to calculate the precise values for these and other descriptors. The resulting data would be compiled into a table for clear visualization and comparison with other compounds of interest.

Data Table of Predicted Chemoinformatic Properties

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C₈H₆BrN₃O | Defines the elemental composition. |

| Molecular Weight | ~256.06 g/mol | Influences diffusion and transport properties. |

| TPSA | Moderate | The presence of N-H and C=O groups suggests a polar surface area that would influence membrane permeability. nih.govwikipedia.org |

| Rotatable Bonds | Low | The rigid quinazolinone ring system would limit conformational flexibility. |

| H-Bond Donors | 2-3 | The amino group and the N-H in the ring can act as hydrogen bond donors. libretexts.orgnih.gov |

| H-Bond Acceptors | 2-3 | The nitrogen atoms in the ring and the carbonyl oxygen can act as hydrogen bond acceptors. libretexts.orgnih.gov |

| LogP | Moderate | The bromo substituent would increase lipophilicity, balanced by the polar amino and carbonyl groups. |

Note: The values in this table are estimations based on the chemical structure and general principles of chemo-informatics. They are not based on experimentally or computationally verified data for this specific compound.

The chemoinformatic analysis of this compound provides a theoretical framework for understanding its key structural and physicochemical properties. While specific computational data for this exact molecule is not currently available in public databases, the principles of chemo-informatics allow for a qualitative prediction of its characteristics. A full computational study would be necessary to generate the precise data required for a comprehensive evaluation of this compound's potential in a biological context.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For quinazolinone derivatives, DFT analysis helps in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting how a molecule will interact with its biological target.

Studies on related 6-bromo-quinazolin-4(3H)-one derivatives have utilized DFT at the B3LYP/6–31 + G(d, p) level to analyze their properties. nih.gov Such calculations reveal that the presence of a bromine atom at the C6-position significantly influences the electronic properties of the quinazoline (B50416) ring system. nih.gov This halogen substitution can enhance the molecule's ability to form halogen bonds and other crucial interactions within a protein's active site, potentially increasing its biological activity. nih.gov The analysis of HOMO-LUMO energy gaps provides insights into the chemical reactivity and kinetic stability of the compound. A smaller energy gap generally indicates higher reactivity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For 4-Amino-6-bromoquinazolin-2(1H)-one and its analogs, docking studies are essential for identifying potential biological targets and understanding the structural basis of their activity.

Docking studies have been performed on a variety of quinazolinone derivatives against numerous targets, including enzymes like dihydrofolate reductase (DHFR), thymidylate synthase (TS), and various kinases. nih.gov For instance, in studies of 6-bromo quinazoline derivatives as potential anticancer agents, molecular docking has been used to investigate their binding affinity against the Epidermal Growth Factor Receptor (EGFR). nih.gov These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinazolinone core and specific amino acid residues in the target's active site. nih.gov The 4-amino group and the 6-bromo substituent are often critical for establishing these interactions, anchoring the ligand within the binding pocket and contributing to its inhibitory potency. nih.govnih.gov

Below is a representative table of molecular docking results for quinazolinone derivatives against a hypothetical protein kinase target, illustrating the type of data generated from such studies.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | MET793, LYS745, ASP855 | 2 |

| Derivative B | -7.9 | MET793, CYS797, LEU718 | 1 |

| Derivative C | -9.1 | ASP855, THR790, GLU762 | 3 |

This table is illustrative and based on typical findings for quinazolinone derivatives.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational flexibility of the ligand, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process. nih.govmdpi.com

For quinazolinone-based inhibitors, MD simulations can validate the binding poses predicted by docking and provide a more accurate estimation of binding free energies. ebi.ac.ukmdpi.com These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, a phenomenon known as "induced fit." mdpi.com Studies on related systems have shown that the quinazolinone scaffold provides a rigid core, but substituents at various positions can exhibit considerable flexibility, which can be critical for adapting to the dynamic environment of a protein's active site. mdpi.com The stability of key interactions, such as the hydrogen bonds formed by the 4-amino group or the halogen bond from the 6-bromo substituent, can be monitored throughout the simulation to assess their importance for binding affinity. nih.govebi.ac.uk

In Silico Prediction of Molecular Targets and Biological Pathways

The advent of large-scale chemogenomic databases has enabled the development of in silico tools for predicting the biological targets of small molecules. nih.gov These methods, often based on chemical similarity searching or machine learning algorithms, can help to identify the potential therapeutic applications of a compound like this compound and can also predict potential off-target effects. nih.govnih.gov

By comparing the chemical structure of this compound to databases of compounds with known biological activities, it is possible to generate a ranked list of likely protein targets. nih.gov Subsequent molecular docking and other computational analyses can then be used to refine these predictions. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing experimental validation on the most probable targets. Furthermore, once potential targets are identified, pathway analysis tools can be used to understand the broader biological context and predict the physiological consequences of modulating these targets.

Structure-Based Design Principles for Quinazolinone Derivatives

The integration of computational and experimental data has led to the formulation of clear structure-based design principles for quinazolinone derivatives. ebi.ac.uktandfonline.com The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Key principles for the design of quinazolinone-based inhibitors often involve:

Modification at the C2-position: Introducing various substituents at this position can significantly modulate the compound's biological activity and selectivity. tandfonline.com

Functionalization of the quinazoline ring: The introduction of substituents like halogens (e.g., bromine at C6) or amino groups can enhance binding affinity through specific interactions like halogen bonding and hydrogen bonding. nih.gov

Structure-activity relationship (SAR) studies, guided by computational modeling, have shown that these modifications can be tailored to achieve high potency and selectivity for a specific target. ebi.ac.uktandfonline.com For example, the design of selective Aurora A kinase inhibitors was achieved by exploiting subtle structural differences in the ATP-binding pockets of Aurora A and B kinases, with quinazolin-4-amine (B77745) derivatives showing significant improvements in selectivity. ebi.ac.uk

Mechanistic Investigations of Biological Activity in in Vitro and Cellular Contexts

Modulation of Enzyme Activity and Protein Kinase Inhibition

The quinazoline (B50416) scaffold is a core structure in many potent enzyme and kinase inhibitors. Research into derivatives of this structure has provided insights into how modifications can direct activity towards specific biological targets.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline structure is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and a target in cancer therapy. Studies on various 4-anilinoquinazoline (B1210976) derivatives have demonstrated potent inhibitory activity. nih.govnih.gov For instance, certain 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been synthesized and evaluated as EGFR inhibitors. nih.gov These compounds are designed to interact with the ATP-binding site of the EGFR kinase domain. nih.govnih.gov The introduction of different substituents at the 4-position of the quinazoline ring allows for the exploration of structure-activity relationships, aiming to enhance potency and selectivity. nih.gov Furthermore, the addition of an aryl urea (B33335) group at the C-6 position of the 4-anilinoquinazoline scaffold has been shown to increase interactions with key amino acids in the active pocket of EGFR, thereby improving binding affinity. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. nih.gov Their inhibition is a therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways. sigmaaldrich.com While a variety of chemical structures can inhibit PARP, certain isoquinolinone derivatives, which share structural similarities with the quinazolinone core, have been identified as potent inhibitors. For example, 5-aminoisoquinolin-1(2H)-one is a water-soluble and potent inhibitor of PARP activity. nih.gov The mechanism of these inhibitors often involves competition with the NAD+ substrate at the enzyme's active site. nih.gov

Kinesin Spindle Protein (KSP) Modulation

The Kinesin Spindle Protein (KSP) is essential for the proper formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drugs. nih.gov Inhibition of KSP leads to mitotic arrest and subsequent cell death. nih.gov High-throughput screening has identified various chemical scaffolds that act as KSP inhibitors, including derivatives of 4-aryl-3,4-dihydropyrimidin-2(1H)-one. nih.gov These inhibitors typically bind to an allosteric pocket on the KSP motor domain, distinct from the ATP-binding site, leading to a non-competitive mode of inhibition. nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govresearchgate.net Consequently, TS is a well-established target for chemotherapy. nih.govnih.gov Nonclassical quinazoline derivatives have been developed as TS inhibitors. nih.gov These compounds are designed to be analogues of the folate cofactor and compete for its binding site on the enzyme. nih.govmdpi.com The inhibition can be reversed by the addition of thymidine, confirming that TS is the primary cellular target. nih.govnih.gov

Lactate Dehydrogenase A (LDHA) Suppression

Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.govnih.gov In many cancer cells, which exhibit increased glycolysis (the Warburg effect), LDHA is upregulated, making it a target for cancer therapy. nih.govnih.gov Inhibition of LDHA can lead to a decrease in cancer cell proliferation and survival. nih.gov The development of small-molecule inhibitors targeting LDHA has been a focus of research, with some compounds binding to the active site and competing with the substrate or the NADH cofactor. nih.gov

Interference with Cellular Signaling Pathways

By inhibiting key enzymes like EGFR, the signaling cascades that they control are consequently disrupted. For example, inhibition of EGFR tyrosine kinase by 4-anilinoquinazoline derivatives blocks the phosphorylation of downstream signaling proteins such as ERK and Akt. nih.gov This disruption can lead to the arrest of the cell cycle, typically at the G1 phase, and the induction of apoptosis, or programmed cell death. nih.gov Apoptosis induction by these compounds has been shown to involve the downregulation of anti-apoptotic proteins like Bcl-2, the upregulation of pro-apoptotic proteins like Bax, and the activation of caspases. nih.gov Similarly, the inhibition of LDHA has been shown to engage the GCN2-ATF4 signaling pathway as a pro-survival response in cancer cells, which involves the upregulation of amino acid transporters. nih.gov

In-Depth Analysis of 4-Amino-6-bromoquinazolin-2(1H)-one Reveals Research Gap

An extensive review of scientific literature and chemical databases indicates a significant gap in the available research concerning the specific biological activities of the chemical compound This compound . Despite targeted searches for its mechanistic interactions within key cellular pathways, no specific data was found linking this compound to the regulation of Wnt signaling, disruption of the Phosphatidylinositol-3-kinase (PI3K) pathway, or the inhibition of ALK/PI3K/AKT signaling.

Furthermore, there is no available information detailing its effects on the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, nor are there studies describing its capacity to induce cell cycle arrest or apoptosis.

The quinazoline scaffold is a core structure in many biologically active compounds, and various derivatives have been studied for their therapeutic potential. For instance, research has been conducted on related molecules such as 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one and other quinazoline derivatives, investigating their cytotoxic effects. nih.gov Similarly, the broader roles of the Wnt and PI3K signaling pathways in disease are well-documented, and they are common targets in drug discovery. nih.govnih.govenamine.net The ALK fusion protein is a known therapeutic target in certain cancers, and various inhibitors have been developed. nih.govnih.gov The mechanisms of apoptosis, including the roles of Bcl-2 family proteins and the process of cell cycle arrest, are also fundamental areas of cancer research. nih.govnih.govnih.govbiosynth.com

However, the specific compound This compound has not been the subject of published studies corresponding to the detailed biological activities outlined in the query. While synthesis methods for related structures like 6-bromo-4-iodoquinoline (B1287929) and various bromo-quinazolinones exist, the biological characterization of this compound itself remains absent from the accessible scientific literature. nih.govatlantis-press.com

This lack of data prevents a detailed analysis of its mechanistic actions in vitro and in cellular contexts. Consequently, no data tables or specific research findings regarding its biological effects can be generated at this time. The scientific community has yet to publish findings on the potential interaction of this compound with the specified biological pathways and cellular responses.

Induction of Cellular Responses

Disruption of Mitochondrial Membrane Potential

No information was found regarding the effects of this compound on the disruption of mitochondrial membrane potential.

Receptor Ligand Binding Studies (Non-Clinical)

Benzodiazepine (B76468) and GABA Receptor Ligand Interactions

There is no available data from non-clinical studies on the interaction of this compound with benzodiazepine or GABA receptors.

Deoxyribonucleic Acid (DNA) Binding Interactions

Research detailing the binding interactions between this compound and deoxyribonucleic acid (DNA) is not publicly available.

Calcitonin Gene-Related Peptide (CGRP) Modulation

No studies were found that investigate the modulation of Calcitonin Gene-Related Peptide (CGRP) by this compound.

Vasopressin V3 Receptor Interactions

Information on the interactions of this compound with vasopressin V3 receptors is not available in the surveyed resources.

Structure Activity Relationship Sar Studies of 4 Amino 6 Bromoquinazolin 2 1h One Derivatives

Impact of Substituent Modifications on Molecular Activity

The modification of substituents on the quinazolinone ring is a key strategy for optimizing biological activity. Structure-activity relationship (SAR) studies reveal that the nature, size, and position of these substituents play a critical role in the molecule's interaction with its biological target.

For instance, in a series of related 6-bromo-2-(pyridin-3-yl)quinazoline derivatives, the substituent at the 4-position dramatically influenced anticancer activity. The introduction of an N-(benzo[d]thiazol-2-yl)amino group at this position resulted in a compound with potent and selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and strong cytotoxicity against the MCF-7 breast cancer cell line. mdpi.com

Research on other quinazolinone derivatives has shown that substituents at the C2 and R3 positions are also critical. For example, quinazolinones with aliphatic substituents at the R3 position demonstrated good to excellent inhibition of inflammatory gene expression. nih.gov However, the length of this aliphatic chain is a determining factor; chains longer than eight carbons can introduce steric hindrance, which negatively impacts activity against targets like NF-κB, thereby reducing the inhibition of COX-2 gene expression. nih.gov In contrast, quinazolinones with smaller substituents at C2 were found to preferentially bind to smaller binding sites on target proteins. nih.gov

The electronic properties of substituents are also paramount. Studies on the related 4-aminoquinoline (B48711) scaffold have demonstrated that electron-withdrawing groups at the 7-position (analogous to the 6-position in the target compound) can lower the pK(a) of the quinoline (B57606) ring nitrogen, which in turn affects drug accumulation and activity. nih.gov While a 7-chloro group is often considered optimal for the antimalarial activity of 4-aminoquinolines, substitution with a bromo group has been associated with decreased activity in some contexts. nih.gov

Table 1: Impact of 4-Position Substituent on Activity of 6-Bromo-2-(pyridin-3-yl)quinazoline Derivatives

| Compound | 4-Position Substituent | Target | Activity (IC₅₀) |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine mdpi.com | N-(benzo[d]thiazol-2-yl)amino | EGFR | 0.096 μM |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine mdpi.com | N-(benzo[d]thiazol-2-yl)amino | MCF-7 cell line | 2.49 μM |

This interactive table highlights data from a study on 6-bromoquinazoline (B49647) derivatives, illustrating how specific substituent modifications at the 4-position directly correlate with potent biological activity against specific cancer-related targets. mdpi.com

Positional Effects of Functional Groups on Quinazolinone Core Activity

The specific placement of functional groups on the quinazolinone core is a critical determinant of biological activity. SAR studies consistently show that moving a substituent, even to an adjacent position, can lead to a significant change in efficacy, selectivity, or mechanism of action.

Key positions for substitution on the quinazolinone ring that have been extensively studied include the 2, 3, 6, and 8 positions. researchgate.net For the related 4-aminoquinoline antimalarials, the 7-position (analogous to the 6-position bromo-substituent in the titular compound) is crucial. The presence of a halogen, specifically chlorine, at this position is considered optimal for activity, as it influences the electronic properties of the entire ring system and is critical for inhibiting hemozoin formation. nih.govnih.gov The introduction of a methyl group at the 3-position of a 7-chloroquinoline (B30040) was found to reduce activity, while an additional methyl group at the 8-position abolished it completely, underscoring the high sensitivity of the scaffold to positional changes. pharmacy180.com

In the context of quinazolinones developed as anti-inflammatory agents, the R3 position has been identified as a key site for modification. The introduction of an aliphatic substituent at R3 can lead to potent inhibition of inflammatory gene expression. nih.gov However, the length of this chain is finely tuned, with longer chains potentially causing steric clashes with the target protein. nih.gov This illustrates a delicate balance where the position and the properties of the substituent must be co-optimized.

Furthermore, studies on other heterocyclic scaffolds reinforce the principle of positional importance. For example, in a series of novel picolinic acid herbicides, substituents on a phenyl ring attached to the core structure showed that placement at the 2 and 4 positions of the phenyl ring resulted in much better inhibitory effects than substitution at the 3-position. nih.gov This highlights a general principle in medicinal chemistry: the spatial arrangement of functional groups dictates the molecule's ability to fit into a specific binding pocket and exert its biological effect.

Pharmacophoric Features and Key Structural Determinants for Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For quinazolinone and related quinoline derivatives, several key structural features have been identified as being critical for their activity.

The Fused Heterocyclic Core : The quinazoline (B50416) or quinoline ring system itself is a foundational pharmacophoric element. researchgate.net It acts as a rigid scaffold, correctly orienting the other crucial functional groups in three-dimensional space to allow for effective interaction with the biological target. nih.gov This core is essential for activities like the accumulation of 4-aminoquinolines in the parasite's food vacuole. nih.gov

The 4-Amino Group : The amino group at the C4 position is a critical feature for many classes of quinazoline and quinoline-based drugs. nih.gov In antimalarial 4-aminoquinolines, this group is vital for the drug's mechanism of action, which involves accumulating in the acidic food vacuole of the parasite. nih.gov The nitrogen in the side chain is also important for this activity. pharmacy180.com The replacement of the 4-amino group with other functionalities, such as sulfur or oxygen, has been shown to reduce antimalarial activity. nih.gov

The 6-Bromo Substituent : The substituent at the 6-position (or the analogous 7-position in quinolines) is a key determinant of activity. Halogens at this position, such as chlorine or bromine, are strong electron-withdrawing groups. This property significantly influences the basicity (pK(a)) of the nitrogen atoms in the heterocyclic ring. nih.gov This modulation of electronic properties affects how the molecule is protonated and trapped within cellular compartments, which is directly linked to its biological effect. nih.gov The lipophilicity of the group at this position also influences the hematin-quinoline association constant, a key factor in antimalarial activity. nih.gov While a 7-chloro group is often optimal, the specific halogen can be tuned to refine activity. nih.gov

Molecular modeling and SAR studies on 4-aminoquinazoline derivatives that act as opioid receptor like-1 (ORL1) antagonists have helped to clarify the structural factors that contribute to high affinity and selectivity, reinforcing the importance of the specific arrangement of these pharmacophoric elements. nih.gov

Correlation between Molecular Conformation and Biological Interaction

The biological activity of a molecule is not solely dependent on its chemical structure but also on its three-dimensional shape, or conformation, which dictates how it fits into the binding site of a target protein. Molecular docking and modeling studies are crucial tools for understanding this relationship for 4-Amino-6-bromoquinazolin-2(1H)-one derivatives.

Molecular docking simulations of quinazolinone derivatives have provided insights into their binding modes. For example, studies on quinazolinones as anti-inflammatory agents showed that derivatives with smaller substituents at the C2 position were favored to bind at a smaller binding site (site II) of a target, primarily through hydrogen bonding interactions with specific amino acid residues like Ser240, Lys241, Asn247, Asp271, and Arg305. nih.gov The carbonyl group in the quinazolinone core was identified as forming key hydrogen bonds with Lys241 and Asn247 residues. nih.gov This demonstrates a direct correlation between the molecule's conformation, which allows these specific groups to be correctly positioned, and its ability to bind and inhibit the target.

Similarly, in the development of 4-aminoquinazoline derivatives as potent and selective opioid receptor like-1 (ORL1) antagonists, molecular modeling was instrumental in elucidating the structural factors responsible for their high affinity. nih.gov These models can reveal the optimal conformation of the molecule within the receptor's binding pocket, explaining why certain substitutions enhance activity while others diminish it.

Future Research Directions and Academic Potential

Development of Novel and Efficient Synthetic Methodologies

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly accelerate the synthesis of quinazolinone derivatives, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov Investigating the application of MAOS to the synthesis of 4-Amino-6-bromoquinazolin-2(1H)-one from 5-bromoanthranilic acid and a suitable nitrogen source could lead to a more practical and scalable synthetic route. nih.gov

Furthermore, the development of one-pot or tandem reactions that allow for the construction of the quinazolinone core and the introduction of the amino and bromo substituents in a single synthetic operation would be highly valuable. Such an approach would streamline the synthesis, minimize waste, and reduce purification efforts. The use of modern catalytic systems, including transition metal catalysts or organocatalysts, could be explored to achieve these transformations with high selectivity and efficiency. mdpi.com

Advanced Mechanistic Elucidation of Biological Actions

Given the broad spectrum of biological activities associated with the quinazolinone scaffold, a key area of future research will be to elucidate the specific mechanisms of action of this compound. nih.gov The substitution pattern of this compound, particularly the bromine atom at the 6-position, is known to influence the biological activity of quinazoline (B50416) derivatives. researchgate.net

Initial studies should involve broad-spectrum screening against a panel of cancer cell lines and microbial strains to identify potential therapeutic areas. researchgate.netnih.gov For instance, many quinazolinone derivatives exhibit potent anticancer activity by inhibiting key enzymes such as epidermal growth factor receptor (EGFR) or by inducing apoptosis. nih.govnih.gov Investigating whether this compound targets these or other pathways in cancer cells will be a critical line of inquiry.

Advanced mechanistic studies could employ techniques such as cell cycle analysis, apoptosis assays, and Western blotting to probe the molecular events triggered by the compound in target cells. researchgate.net For example, determining if the compound arrests the cell cycle at a specific phase or induces apoptosis through intrinsic or extrinsic pathways would provide valuable insights into its mode of action. nih.gov

Exploration of Novel Molecular Targets and Pathways

The unique structural features of this compound suggest that it may interact with novel molecular targets that are not addressed by existing quinazolinone-based drugs. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Future research should employ a target identification approach to discover the specific proteins that interact with this compound. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be utilized.

Furthermore, given the prevalence of quinazolinones as kinase inhibitors, a comprehensive kinome scan could reveal novel kinase targets for this compound. nih.gov The identification of novel targets could open up new therapeutic avenues for diseases that are currently difficult to treat. For example, some quinazolinone derivatives have shown promise as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP-1), which are involved in DNA repair and are important targets in cancer therapy. rsc.org

Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Omics Technologies)

To accelerate the discovery and development process, future research on this compound should integrate computational and experimental approaches. Chemoinformatics can play a crucial role in predicting the compound's physicochemical properties, potential biological activities, and possible off-target effects.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models based on a library of related quinazolinone derivatives. nih.govresearchgate.net These models can help in designing new analogs of this compound with improved potency and selectivity. Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its putative targets at an atomic level, guiding the design of more effective derivatives. researchgate.netnih.gov

Omics technologies , such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with this compound. nih.gov For example, transcriptomic analysis (e.g., RNA-seq) can identify changes in gene expression patterns, while proteomics can reveal alterations in protein levels and post-translational modifications. This systems-level understanding can help to uncover novel mechanisms of action and identify biomarkers for predicting treatment response.

Design of Next-Generation Chemical Probes based on the Quinazolinone Scaffold

The quinazolinone scaffold has been successfully utilized in the development of fluorescent probes for biological imaging. mdpi.comnih.gov The inherent fluorescence of some quinazolinone derivatives, coupled with their ability to be chemically modified, makes them attractive candidates for the design of probes to visualize specific biological processes or targets in living cells. mdpi.com

Future research could focus on developing fluorescent probes based on the this compound core. The amino group at the 4-position provides a convenient handle for the attachment of fluorophores or other reporter groups. These probes could be designed to be "turn-on" sensors, where their fluorescence is enhanced upon binding to a specific target, allowing for the sensitive and selective detection of the target in a complex biological environment. mdpi.com

For example, by conjugating a known pharmacophore to the 4-amino group, it may be possible to create a probe that specifically labels a particular receptor or enzyme. Such probes would be invaluable tools for studying the localization, trafficking, and dynamics of their targets in real-time, contributing significantly to our understanding of cellular signaling pathways. nih.gov

Q & A

Q. What statistical methods are critical for analyzing dose-response relationships in biological assays?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate EC₅₀/IC₅₀ values. Use tools like R or Prism for curve fitting. Assess goodness-of-fit via R² and residual plots. Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) for significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.